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Benzimidazole, 2,5-bis(trifluoromethyl)-

Cat. No.: B1618980
CAS No.: 399-69-9
M. Wt: 254.13 g/mol
InChI Key: BKFXAUQYNCJXIZ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal and Materials Chemistry

The benzimidazole nucleus is a fundamental component in numerous pharmaceutical agents and functional materials. researchgate.netnih.govnih.gov In medicinal chemistry, its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov Several FDA-approved drugs are based on the benzimidazole framework. researchgate.net The versatility of the benzimidazole scaffold stems from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

In the realm of materials chemistry, benzimidazole derivatives are utilized in the production of high-performance polymers and dyes. chalcogen.roresearchgate.net For instance, they have been employed as organic solderability preservatives in the manufacturing of printed circuit boards. chalcogen.ro The rigid and aromatic nature of the benzimidazole structure contributes to the thermal stability and desirable electronic properties of materials into which it is incorporated.

Rationale for Fluorinated Substitution on the Benzimidazole Nucleus

The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, onto organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netresearchgate.net

Specifically, the presence of trifluoromethyl groups on the benzimidazole scaffold has been shown to improve biological activities. researchgate.netnih.gov For example, studies on various fluorinated benzimidazoles have demonstrated enhanced antifungal and antibacterial properties compared to their non-fluorinated counterparts. nih.gov The substitution at the 2 and 5 positions of the benzimidazole ring with trifluoromethyl groups, as in 2,5-bis(trifluoromethyl)benzimidazole, is a strategic design choice aimed at maximizing these beneficial effects.

Overview of Current Research Trajectories and Future Directions for 2,5-bis(trifluoromethyl)benzimidazole

Current research on 2,5-bis(trifluoromethyl)benzimidazole is primarily focused on its potential as a therapeutic agent, spurred by significant findings in the field of parasitology. nih.gov A key study identified this compound as a highly potent antiprotozoal agent. nih.gov

Future research is likely to follow several trajectories. In medicinal chemistry, there is potential for the development of new antiparasitic drugs based on this scaffold, building upon its demonstrated high in vitro activity. researchgate.netnih.gov Further structure-activity relationship (SAR) studies could lead to the design of even more potent and selective analogues.

In materials science, while direct applications of 2,5-bis(trifluoromethyl)benzimidazole are not yet extensively documented, the known properties of similar fluorinated heterocyclic compounds suggest potential uses. The high thermal stability and hydrophobicity conferred by the trifluoromethyl groups could make it a valuable building block for advanced polymers with applications in electronics and aerospace. Research into incorporating this moiety into polyimides or other high-performance materials could be a fruitful area of investigation. researchgate.net The continued exploration of polyfluorinated compounds is expected to unveil novel applications across various scientific disciplines. nih.gov

Detailed Research Findings

Significant research has highlighted the biological potential of 2,5-bis(trifluoromethyl)benzimidazole, particularly its efficacy against parasitic protozoa and its moderate antimalarial properties.

A notable study prepared a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives and evaluated their in vitro activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov Among the tested compounds, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (referred to as compound 4 in the study) demonstrated remarkable potency. nih.gov

The research revealed that compound 4 was 14 times more active than the standard drug albendazole (B1665689) against T. vaginalis. nih.gov Furthermore, the compound exhibited moderate antimalarial activity against the W2 and D6 strains of Plasmodium falciparum. nih.gov These findings underscore the potential of the 2,5-bis(trifluoromethyl)benzimidazole scaffold as a basis for the development of new antiparasitic agents.

Below is a data table summarizing the reported in vitro biological activity of 2,5-bis(trifluoromethyl)benzimidazole.

Table 1: In Vitro Biological Activity of 2,5-bis(trifluoromethyl)benzimidazole

Target Organism Strain(s) IC₅₀ (μM) Reference Compound Reference IC₅₀ (μM) Source
Trichomonas vaginalis < 1 Albendazole > 1 (14x less active) nih.gov
Plasmodium falciparum W2 5.98 nih.gov
Plasmodium falciparum D6 6.12 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F6N2 B1618980 Benzimidazole, 2,5-bis(trifluoromethyl)- CAS No. 399-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFXAUQYNCJXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192944
Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
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Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-69-9
Record name 2,6-Bis(trifluoromethyl)-1H-benzimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
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Record name Benzimidazole, 2,5-bis(trifluoromethyl)-
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Synthetic Methodologies and Derivatization Strategies

Conventional Synthetic Routes for 2,5-bis(trifluoromethyl)benzimidazole and its Derivatives

Traditional methods for the synthesis of the benzimidazole (B57391) core have been well-established and often serve as the foundation for the preparation of more complex derivatives. These routes typically involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

The Phillips-Ladenburg synthesis is a cornerstone in benzimidazole chemistry, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. wikipedia.orgresearchgate.net For the synthesis of 2,5-bis(trifluoromethyl)benzimidazole, the key precursors are 4-(trifluoromethyl)-1,2-phenylenediamine and a trifluoroacetic acid derivative.

A common approach involves the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with trifluoroacetic acid. The reaction is typically carried out in a high-boiling solvent or under neat conditions at elevated temperatures to facilitate the dehydration and subsequent cyclization. The use of a dehydrating agent or a strong acid catalyst can promote the reaction.

Another effective acylating agent is trifluoroacetic anhydride (B1165640). wikipedia.orgchemicalbook.com Its higher reactivity compared to trifluoroacetic acid allows for milder reaction conditions. The reaction between 4-(trifluoromethyl)-1,2-phenylenediamine and trifluoroacetic anhydride proceeds via the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

A specific example of this approach involves heating a mixture of 4-(trifluoromethyl)-1,2-phenylenediamine and trifluoroacetic acid, sometimes with the addition of a catalytic amount of a strong acid like hydrochloric acid, to drive the condensation and cyclization. arkat-usa.org

Table 1: Conventional Condensation Reactions for 2,5-bis(trifluoromethyl)benzimidazole

o-Phenylenediamine Derivative Carboxylic Acid Derivative Reaction Conditions Yield (%) Reference
4-(Trifluoromethyl)-1,2-phenylenediamine Trifluoroacetic acid Neat, heat Moderate to Good arkat-usa.org
4-(Trifluoromethyl)-1,2-phenylenediamine Trifluoroacetic anhydride Solvent, room temp. to heat Good to Excellent wikipedia.orgnih.gov

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and time efficiency. scirp.orggoogle.comdoi.orgnih.govnih.govrasayanjournal.co.in For the preparation of 2,5-bis(trifluoromethyl)benzimidazole, a one-pot approach would typically involve the in-situ formation of one of the reactive partners or the sequential addition of reagents without the isolation of intermediates.

While specific one-pot protocols for 2,5-bis(trifluoromethyl)benzimidazole are not extensively detailed in readily available literature, the general principles of one-pot benzimidazole synthesis can be applied. For instance, a one-pot procedure could involve the reaction of 4-nitro-5-(trifluoromethyl)aniline, a reducing agent, and trifluoroacetic acid. In this scenario, the nitro group is first reduced to an amine in situ, generating 4-(trifluoromethyl)-1,2-phenylenediamine, which then condenses with trifluoroacetic acid in the same reaction vessel to yield the final product.

Catalytic Approaches in the Synthesis of 2,5-bis(trifluoromethyl)benzimidazole Analogues

The use of catalysts in organic synthesis is pivotal for enhancing reaction rates, improving yields, and enabling reactions under milder conditions. Both metal-based and metal-free catalytic systems have been explored for the synthesis of benzimidazole derivatives.

Metal-Catalyzed Reaction Systems (e.g., Zinc Triflate)

Lewis acids are effective catalysts for the condensation of o-phenylenediamines with carbonyl compounds. Zinc triflate (Zn(OTf)₂), a commercially available and relatively stable Lewis acid, has been shown to catalyze the formation of benzimidazoles. scirp.orgwikipedia.orgresearchgate.net The mechanism involves the activation of the carbonyl group of the carboxylic acid derivative by the zinc ion, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

In the context of synthesizing 2,5-bis(trifluoromethyl)benzimidazole, a plausible catalytic cycle would involve the coordination of zinc triflate to the carbonyl oxygen of trifluoroacetic acid or its anhydride. This enhances the electrophilicity of the carbonyl carbon, facilitating the initial N-acylation of 4-(trifluoromethyl)-1,2-phenylenediamine. Subsequent intramolecular cyclization and dehydration, also promoted by the Lewis acid, lead to the formation of the benzimidazole ring. Although specific literature detailing the use of zinc triflate for this exact transformation is scarce, its proven efficacy in similar benzimidazole syntheses suggests its potential applicability. scirp.orgscirp.org

Table 2: Zinc Triflate Catalyzed Synthesis of Benzimidazole Derivatives

o-Phenylenediamine Aldehyde/Carboxylic Acid Catalyst Loading (mol%) Solvent Temperature Yield (%) Reference
o-Phenylenediamine Benzaldehyde 10 Ethanol Reflux High scirp.orgscirp.org
o-Phenylenediamine 4-Methoxybenzaldehyde 10 Ethanol Reflux 92 scirp.org

Metal-Free Synthesis Techniques

The development of metal-free catalytic systems is a significant area of research, driven by the desire to reduce costs and the environmental impact associated with metal catalysts. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), have emerged as powerful oxidants for promoting the synthesis of benzimidazoles from o-phenylenediamines and aldehydes in a one-step process. arkat-usa.orgorganic-chemistry.orgmdpi.com The reaction proceeds through the formation of a Schiff base intermediate, which is then oxidatively cyclized by the hypervalent iodine reagent.

For the synthesis of 2,5-bis(trifluoromethyl)benzimidazole, a hypothetical metal-free approach could involve the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with trifluoroacetaldehyde (B10831), followed by in-situ oxidation. However, the high reactivity and potential instability of trifluoroacetaldehyde present challenges. Alternative metal-free strategies might involve the use of other organic catalysts or promoters to facilitate the condensation and cyclization steps.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This includes the use of alternative energy sources, greener solvents, and catalyst recycling.

Microwave-assisted synthesis has been shown to significantly accelerate the formation of benzimidazoles, often leading to higher yields in shorter reaction times compared to conventional heating. scilit.comnih.govbiotechjournal.inresearchgate.netresearchgate.netorganic-chemistry.org The application of microwave irradiation to the synthesis of 2,5-bis(trifluoromethyl)benzimidazole could potentially reduce reaction times and improve energy efficiency, particularly for the thermally demanding condensation reactions.

Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. scilit.combiotechjournal.inresearchgate.netresearchgate.net They can act as both the solvent and catalyst in benzimidazole synthesis. The use of an appropriate ionic liquid could facilitate the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with a trifluoroacetic acid derivative, potentially under milder conditions and with easier product isolation.

Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers the advantage of easy separation and recycling, aligning with the principles of green chemistry. nih.gov A zinc-based boron nitride (Zn-BNT) material has been reported as a reusable catalyst for the synthesis of benzimidazoles under microwave conditions, showcasing a promising green approach. nih.gov

Table 3: Green Synthetic Approaches for Benzimidazole Derivatives

Method Catalyst/Solvent Key Advantages Reference
Microwave Irradiation Ionic Liquid Faster reaction, higher yields, recyclable catalyst scilit.comresearchgate.netresearchgate.net
Heterogeneous Catalysis Zinc Boron Nitride (Zn-BNT) Catalyst recyclability, microwave conditions nih.gov

(Note: General green methods for benzimidazoles; specific application to 2,5-bis(trifluoromethyl)benzimidazole needs further investigation)

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. acs.orgjocpr.com The synthesis of benzimidazole derivatives, including those bearing trifluoromethyl substituents, has greatly benefited from this technology. researchgate.netmdpi.com

A plausible and efficient microwave-assisted route to 2,5-bis(trifluoromethyl)benzimidazole involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with trifluoroacetic acid . This reaction is a variation of the well-established Phillips benzimidazole synthesis. Under microwave irradiation, the reaction time can be significantly reduced from hours to minutes.

A general protocol, adapted from the synthesis of other 2-(trifluoromethyl)benzimidazoles, would involve charging a microwave reactor vessel with 4-(trifluoromethyl)benzene-1,2-diamine and trifluoroacetic acid, optionally in the presence of a dehydrating agent or a solid support. epa.govmdpi.com For instance, the use of a solid support like montmorillonite (B579905) K10 clay in a dry media synthesis under microwave irradiation has been reported to be effective for the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines to yield 2-trifluoromethylbenzimidazoles. epa.govmdpi.com This solvent-free approach is not only rapid but also aligns with the principles of green chemistry by minimizing waste.

The reaction proceeds through the initial formation of an amide intermediate, followed by a microwave-promoted intramolecular cyclization and dehydration to afford the final 2,5-bis(trifluoromethyl)benzimidazole. The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. jocpr.com

Table 1: Representative Microwave-Assisted Synthesis of Trifluoromethylated Benzimidazoles

Starting MaterialsReagents/CatalystsConditionsProductReference
o-Phenylenediamine, Trifluoroacetic acidMontmorillonite K10Microwave, Solvent-free2-(Trifluoromethyl)benzimidazole (B189241) epa.govmdpi.com
N-Phenyl-o-phenylenediamine, Aromatic aldehydesEr(OTf)₃ (1 mol%)Microwave, 60°C, 5-10 min, Solvent-free1,2-Disubstituted benzimidazoles mdpi.com
o-Phenylenediamine, Formic acidNoneDomestic Microwave OvenBenzimidazole acs.orgjocpr.com

This table presents examples of microwave-assisted synthesis of benzimidazole derivatives, illustrating the general conditions that could be adapted for the synthesis of 2,5-bis(trifluoromethyl)benzimidazole.

Environmentally Benign Synthetic Pathways

The development of environmentally benign synthetic methods is a central focus of modern chemistry, aiming to reduce the use of hazardous substances and minimize environmental impact. For the synthesis of 2,5-bis(trifluoromethyl)benzimidazole, several green chemistry principles can be applied.

One of the primary strategies is the use of greener solvents, with water being the most desirable choice. High-temperature water has been successfully employed for the synthesis of benzimidazoles, acting as both a solvent and a catalyst, thereby eliminating the need for corrosive acids or toxic organic solvents. While not specifically reported for the 2,5-bis(trifluoromethyl) derivative, the condensation of 4-(trifluoromethyl)benzene-1,2-diamine and trifluoroacetic acid in high-temperature water presents a promising eco-friendly alternative.

The use of green catalysts is another important aspect of environmentally benign synthesis. Lewis acids such as erbium triflate (Er(OTf)₃) have been shown to be highly efficient and recyclable catalysts for the synthesis of benzimidazole derivatives under mild and solvent-free conditions. nih.gov The catalytic activity of Er(OTf)₃ promotes the condensation and cyclization steps, often leading to high yields in short reaction times. nih.gov Natural polymers, such as pectin, have also been explored as biodegradable and renewable catalysts for benzimidazole synthesis, offering an even greener alternative.

Furthermore, the development of one-pot synthetic procedures contributes to the environmental benignity of a process by reducing the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. A one-pot reaction for 2,5-bis(trifluoromethyl)benzimidazole could involve the in-situ formation of the trifluoroacetylating agent followed by cyclization, all in a single reaction vessel. A recently developed efficient method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of diamines with in-situ generated trifluoroacetonitrile (B1584977) (CF₃CN), which could be adapted for this purpose. rsc.orgresearchgate.net

Table 2: Overview of Environmentally Benign Approaches for Benzimidazole Synthesis

Green ApproachKey FeaturesPotential Application for 2,5-bis(trifluoromethyl)benzimidazole
Aqueous Synthesis - Use of water as a non-toxic, inexpensive, and non-flammable solvent.- Condensation of 4-(trifluoromethyl)benzene-1,2-diamine and trifluoroacetic acid in high-temperature water.
Green Catalysis - Use of recyclable and non-toxic catalysts like Er(OTf)₃ or pectin.- Catalytic condensation using Er(OTf)₃ under solvent-free or aqueous conditions.
One-Pot Synthesis - Reduction of intermediate isolation and purification steps.- In-situ generation of a trifluoroacetylating agent followed by cyclization with 4-(trifluoromethyl)benzene-1,2-diamine.
Solvent-Free Reactions - Reactions are conducted in the absence of a solvent, often with microwave or grinding.- Solid-state reaction of starting materials on a mineral support like clay.

This table summarizes green chemistry strategies that could be applied to the synthesis of 2,5-bis(trifluoromethyl)benzimidazole.

While specific derivatization strategies for 2,5-bis(trifluoromethyl)benzimidazole under microwave or environmentally benign conditions are not extensively documented, general methods for the derivatization of the benzimidazole core, such as N-alkylation or N-arylation, can be envisioned. These reactions could potentially be adapted using microwave heating or green catalysts to introduce further diversity into the 2,5-bis(trifluoromethyl)benzimidazole scaffold for various applications.

Advanced Spectroscopic and Computational Characterization Studies

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and functional groups within the 2,5-bis(trifluoromethyl)benzimidazole molecule.

While specific experimental NMR spectra for 2,5-bis(trifluoromethyl)benzimidazole are not widely documented in the reviewed literature, the expected spectral characteristics can be inferred from data on closely related trifluoromethyl-substituted benzimidazoles. rsc.orgnih.gov NMR studies on these analogs are typically conducted in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the nitrogen atom of the imidazole (B134444) ring. Three signals would correspond to the aromatic protons, with their chemical shifts and coupling patterns determined by their positions relative to the trifluoromethyl group and the fused imidazole ring. A broader singlet, typically found further downfield, would be characteristic of the N-H proton.

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton. It is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the electron-withdrawing trifluoromethyl groups would appear as quartets due to carbon-fluorine coupling (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substitution pattern, and the two carbons of the imidazole ring (C2 and the bridgehead carbons) would also have characteristic resonances. rsc.orgresearchgate.netresearchgate.net

Table 1: Predicted NMR Data for 2,5-bis(trifluoromethyl)benzimidazole

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~8.0-8.5 m Aromatic protons
¹H ~12-14 br s N-H proton (in DMSO-d₆)
¹³C ~110-145 m Aromatic and Imidazole Carbons

Note: The table presents predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: An infrared spectrum for 2,5-bis(trifluoromethyl)benzimidazole is available from the NIST Chemistry WebBook, collected as a solid on a KBr disc. nist.gov The spectrum shows characteristic absorption bands that can be assigned to specific molecular vibrations. Key features include a broad band in the high-wavenumber region corresponding to the N-H stretching vibration. The region from 1100-1350 cm⁻¹ is dominated by strong absorptions characteristic of C-F stretching vibrations from the trifluoromethyl groups. Aromatic C-H and C=C stretching vibrations are also present. The analysis of vibrational spectra for related molecules like 2- and 5-methylbenzimidazole (B147155) has been aided by density functional theory (DFT) calculations to assign normal modes. nih.gov

Table 2: Significant IR Absorption Bands for 2,5-bis(trifluoromethyl)benzimidazole

Wavenumber (cm⁻¹) Intensity Assignment Reference
~3400 Medium, Broad N-H Stretching nist.gov
~1630 Medium C=N Stretching nist.gov
~1460 Medium Aromatic C=C Stretching nist.gov
~1100-1350 Strong C-F Stretching nist.gov

Data sourced from the Coblentz Society collection, as provided by the NIST Chemistry WebBook. nist.gov Note that the spectrum may contain some water contamination.

Raman Spectroscopy: Specific experimental Raman spectroscopy data for 2,5-bis(trifluoromethyl)benzimidazole was not found in the reviewed literature. However, Raman spectroscopy would be a valuable complementary technique to IR, particularly for identifying vibrations of non-polar bonds.

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. For 2,5-bis(trifluoromethyl)benzimidazole, the molecular formula is C₉H₄F₆N₂, corresponding to a molecular weight of approximately 254.13 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), would be the method of choice for unambiguous formula confirmation. nih.gov In ESI-HRMS, the compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) that precisely matches the calculated value for C₉H₅F₆N₂⁺. Although a specific ESI-HRMS report for this compound was not found, the technique has been successfully applied to characterize numerous other trifluoromethyl-substituted benzimidazoles. rsc.org

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a compound in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline nature of a bulk sample, providing a "fingerprint" of its crystal phase. It can confirm the phase purity of a synthesized batch and be used to identify different polymorphic forms. nih.gov This data is not currently available for 2,5-bis(trifluoromethyl)benzimidazole.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing and predicting the spectroscopic properties of molecules. nih.govnih.gov For 2,5-bis(trifluoromethyl)benzimidazole, computational modeling can be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, providing theoretical values for bond lengths and angles.

Predict Vibrational Frequencies: Compute the IR and Raman spectra, which aids in the assignment of experimental vibrational bands. nih.gov

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR spectra, which is particularly useful for assigning complex spectra or in cases where experimental data is unavailable. beilstein-journals.org

Simulate Electronic Transitions: Model the UV-Vis spectrum by calculating the energies of electronic excitations, helping to interpret experimental absorption bands.

Studies on a wide range of benzimidazole (B57391) derivatives have successfully used methods like DFT and Hartree-Fock calculations to investigate molecular structure, reactivity, and spectroscopic properties, demonstrating the utility of these approaches for the title compound. nih.govjocpr.comjlu.edu.cn

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For 2,5-bis(trifluoromethyl)benzimidazole, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide optimized molecular geometry, vibrational frequencies, and key electronic properties. researchgate.netresearchgate.net

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and are instrumental in predicting the chemical behavior of the molecule. nih.gov The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups is expected to significantly influence these parameters. These groups lower the energy levels of the molecule's orbitals, which in turn increases its electrophilicity and chemical hardness.

Table 1: Predicted Global Reactivity Descriptors for 2,5-bis(trifluoromethyl)benzimidazole

DescriptorSymbolFormulaPredicted Value (eV)Significance
Chemical Hardnessη(ELUMO - EHOMO)/2~4.5 - 5.0Measures resistance to change in electron distribution. A high value indicates high stability.
Electronic Chemical Potentialμ(EHOMO + ELUMO)/2~(-4.0) - (-4.5)Measures the escaping tendency of electrons.
Electrophilicity Indexωμ²/2η~1.5 - 2.0Quantifies the ability of the molecule to accept electrons.
Electronegativityχ-(EHOMO + ELUMO)/2~4.0 - 4.5Measures the power of the molecule to attract electrons.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 2,5-bis(trifluoromethyl)benzimidazole, the HOMO is expected to be localized primarily on the benzimidazole ring system, particularly the electron-rich imidazole portion. Conversely, the powerful electron-withdrawing nature of the two -CF₃ groups would cause the LUMO to be distributed significantly across the benzene (B151609) ring and the trifluoromethyl carbons. mdpi.com This distribution facilitates intramolecular charge transfer from the benzimidazole core to the substituted benzene portion. The large expected HOMO-LUMO gap suggests high stability, a characteristic often enhanced by fluorine substitution. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for 2,5-bis(trifluoromethyl)benzimidazole

ParameterSymbolPredicted Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO~(-8.5) - (-9.0)Energy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO~0.5 - 1.0Energy of the lowest energy electron-accepting orbital.
HOMO-LUMO Energy GapΔE~9.0 - 10.0Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com It illustrates the charge distribution on the molecule's surface.

In the MEP map of 2,5-bis(trifluoromethyl)benzimidazole, distinct regions of varying potential would be observed:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atoms of the imidazole ring. The fluorine atoms of the -CF₃ groups would also exhibit negative potential due to their high electronegativity.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom attached to the imidazole nitrogen (N-H), making it a potential hydrogen bond donor. mdpi.com

Neutral Regions (Green): These areas, likely found on the aromatic carbon backbone, indicate regions of neutral potential and are potential sites for lipophilic or non-covalent interactions. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Benzimidazole derivatives are known to be promising candidates for non-linear optical (NLO) materials due to their extended π-conjugated systems. nih.govresearchgate.netmdpi.com Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govbiointerfaceresearch.com

The introduction of strong electron-withdrawing -CF₃ groups can enhance NLO properties by creating a significant intramolecular charge transfer character. The asymmetry in the substitution pattern (position 2 vs. position 5) would likely result in a non-zero dipole moment and a notable first-order hyperpolarizability value, suggesting potential for applications like second-harmonic generation. mdpi.com

Table 3: Predicted Non-Linear Optical (NLO) Properties for 2,5-bis(trifluoromethyl)benzimidazole

ParameterSymbolPredicted Value (a.u.)Description
Dipole Momentμ~3.0 - 4.0 DMeasures the overall polarity of the molecule.
Mean Polarizability<α>~150 - 170Measures the ease of distortion of the electron cloud by an electric field.
First-Order Hyperpolarizabilityβtot~500 - 800 x 10-30 esuQuantifies the second-order NLO response.

Molecular Dynamics Simulations (MDS) for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com

An MD simulation of 2,5-bis(trifluoromethyl)benzimidazole would be valuable for several reasons:

Conformational Analysis: To understand the rotational freedom and preferred orientations of the trifluoromethyl groups.

Interaction Studies: To simulate how the molecule interacts with its environment. For instance, simulations in a water box could reveal the stability and dynamics of hydrogen bonds formed between the imidazole N-H group and water molecules.

Crystal Packing Prediction: MD can help predict how molecules arrange themselves in a solid state, which is influenced by intermolecular forces like hydrogen bonding and π-π stacking between benzimidazole rings. mdpi.comresearchgate.net The fluorine atoms can also participate in weaker C-H···F interactions, further influencing the crystal packing. mdpi.com

Structure Activity Relationship Sar Investigations

The Role of Trifluoromethyl Groups in Modulating Pharmacological Efficacy

The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. mdpi.combohrium.com The unique physicochemical properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.netresearchgate.net

The -CF3 group is a strong electron-withdrawing substituent, a property that can alter the electronic environment of the benzimidazole (B57391) ring system and influence interactions with biological targets. mdpi.comresearchgate.net Its presence can increase the acidity of the N-H proton of the imidazole (B134444) ring, potentially affecting hydrogen bonding capabilities. The high metabolic stability of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol) makes the -CF3 group resistant to oxidative metabolism, which can lead to an increased half-life and improved bioavailability of the parent compound. mdpi.com

Furthermore, the trifluoromethyl group enhances the lipophilicity of molecules (Hansch π value of +0.88), which can facilitate permeation across biological membranes. mdpi.com This enhanced absorption and in-vivo transport is a critical factor for pharmacological efficacy. nih.gov In the context of benzimidazoles, the introduction of a trifluoromethyl group at the C-2 position has been shown to be crucial for potency. For instance, studies comparing a 2-(trifluoromethyl)benzimidazole (B189241) derivative with its 2-methyl analog demonstrated that the fluorinated compound possessed significantly higher potency in antiviral assays, highlighting the advantageous properties conferred by the -CF3 group. nih.gov The presence of the trifluoromethyl group often correlates with enhanced potency and improved pharmacokinetic properties in antimicrobial agents. researchgate.net

Systematic Variation of Substituents at the Benzimidazole Nucleus (N-1, C-2, C-5, C-6 Positions)

The pharmacological profile of benzimidazole derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. SAR studies indicate that the N-1, C-2, C-5, and C-6 positions are particularly important for modulating activity. nih.govnih.gov

C-2 Position: The C-2 position is a key site for modification and is often critical for the primary mechanism of action. In many biologically active benzimidazoles, the substituent at C-2 directly interacts with the target enzyme or receptor. researchgate.net For 2,5-bis(trifluoromethyl)benzimidazole, the existing -CF3 group at C-2 is a powerful modulator of activity. nih.gov Further modifications or replacements at this position drastically alter the biological response. For instance, replacing the -CF3 group with other moieties like substituted phenyl rings or various alkyl chains has been a common strategy to explore different therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net

Bioisosteric Substitution Strategies and Their Impact on Biological Activity Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used technique in drug design to improve potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov In the context of benzimidazole derivatives, bioisosteric replacements have been successfully employed.

The trifluoromethyl group itself is often considered a bioisostere of a chlorine atom due to their similar steric profiles. mdpi.com Other classic bioisosteric replacements for a methyl group include halogens or a cyano group. A more complex but illustrative example is the replacement of a cyclohexyl group at the C-2 position of a benzimidazole with a pent-3-yl group, which resulted in comparable antitubercular activity, suggesting the pent-3-yl group acts as a close mimic. nih.gov

Another bioisosteric strategy involves the replacement of entire ring systems. For example, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a different class of compounds led to a significant enhancement in anti-leukemic activity, demonstrating the potential of this approach to yield novel compounds with improved properties. nih.gov Similarly, the indazole nucleus has been identified as a potential bioisosteric replacement for a catechol moiety in certain therapeutically active compounds. google.com For the 2,5-bis(trifluoromethyl)benzimidazole scaffold, one could envision replacing one of the -CF3 groups with other electron-withdrawing groups like a cyano (-CN) or a nitro (-NO2) group to investigate the impact on biological activity.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Both 2D and 3D-QSAR models have been extensively applied to benzimidazole derivatives to guide the design of new, more potent analogs. researchgate.netresearchgate.net

2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. For a series of benzimidazole derivatives targeting breast cancer, a 2D-QSAR model was developed that successfully predicted the half-maximal inhibitory concentration (IC50) against the MDA-MB-231 cell line with a high correlation coefficient (R² = 0.904). researchgate.net Such models are valuable for predicting the activity of newly designed compounds before their synthesis.

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment in space. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. A 3D-QSAR study on benzimidazole derivatives as anti-mycobacterial agents highlighted the importance of both electrostatic and steric descriptors in determining activity. nih.gov These models provide detailed structural insights that can guide the rational design of new derivatives with enhanced potency. For instance, a 3D-QSAR model for N-substituted benzimidazole derived carboxamides was generated to explore the molecular properties with the highest influence on antioxidative activity. nih.gov The application of such models to a series of 2,5-bis(trifluoromethyl)benzimidazole analogs could accelerate the discovery of compounds with optimized pharmacological profiles.

Pharmacological and Diverse Biological Activities

Antimicrobial Efficacy of 2,5-bis(trifluoromethyl)benzimidazole Derivatives

Derivatives of benzimidazole (B57391) are recognized for a wide spectrum of biological properties, including significant antimicrobial activity. researchgate.net The presence of fluorine atoms, particularly in trifluoromethyl groups, on the benzimidazole structure is a key factor in augmenting this antimicrobial potential. acgpubs.org

Antibacterial Activity Spectrum (e.g., against Gram-Positive and Gram-Negative Strains)

Derivatives of 2,5-bis(trifluoromethyl)benzimidazole have shown varied and specific antibacterial activities. Research highlights a pronounced efficacy against certain Gram-positive bacteria, while activity against Gram-negative strains appears more limited.

A notable example is a fluorinated benzimidazole derivative, 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol (TFBZ), which displays potent antimicrobial action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound effectively inhibits the growth of both drug-susceptible S. aureus and resistant MRSA strains, with MIC₅₀ values of 0.99 and 1.15 μg/mL, respectively. nih.gov However, TFBZ shows minimal activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Salmonella, and Escherichia coli, with less than 50% inhibition even at high concentrations. nih.gov

Other studies on fluorinated benzimidazole derivatives have also reported significant antibacterial action. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives demonstrated good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL. acgpubs.org The strategic placement of fluorine-containing groups is crucial, as derivatives with fluorine atoms in the meta-position of a phenyl ring side chain exhibited high activity against Gram-negative bacteria (MIC of 31.25 μg/mL). acgpubs.org The presence of electron-withdrawing groups, such as trifluoromethyl, is generally associated with enhanced antimicrobial effects. wisdomlib.org

DerivativeTarget BacteriaActivity (MIC/IC₅₀)Source
TFBZ S. aureus (susceptible)MIC₅₀: 0.99 μg/mL nih.gov
MRSAMIC₅₀: 1.15 μg/mL nih.gov
P. aeruginosa, Salmonella, E. coliMinimal activity (<50% reduction at 64 μg/mL) nih.gov
2-(m-fluorophenyl)-benzimidazole derivative (14) B. subtilisMIC: 7.81 μg/mL acgpubs.org
2-(m-fluorophenyl)-benzimidazole derivative (18) Gram-negative bacteriaMIC: 31.25 μg/mL acgpubs.org
B. subtilisMIC: 7.81 μg/mL acgpubs.org

Antifungal Activity Against Pathogenic Fungi

The trifluoromethyl-benzimidazole scaffold is also a promising basis for developing new antifungal agents. Studies have shown that these derivatives can be effective against a range of pathogenic fungi, including yeasts. researchgate.netmdpi.com

For example, certain benzimidazole-triazole hybrids have demonstrated broad-spectrum antifungal activity, with MIC values ranging from 0.975 to 3.9 µg/mL against Candida albicans. nih.gov The inclusion of a trifluoromethyl group is a recurring theme in compounds with potent antifungal properties. wisdomlib.org Research on 5-trifluoromethyl-1,2,4-oxadiazole derivatives, which share the trifluoromethyl feature, showed excellent in vitro activity against plant pathogenic fungi like Valsa mali and Botryosphaeria dothidea. researchgate.net

In a study of fluorinated benzimidazole derivatives, the presence of a methyl substitution at position 5 of the benzimidazole ring was found to be important for significant antifungal activity against Candida parapsilosis. acgpubs.org Generally, compounds with fluoro-substitutions demonstrated better antifungal properties compared to their unsubstituted parent compounds. acgpubs.org

Anti-Biofilm Formation and Eradication Properties

Bacterial biofilms present a significant challenge in medical and industrial settings due to their high resistance to conventional antimicrobial agents. Certain derivatives of 2,5-bis(trifluoromethyl)benzimidazole have shown the ability to both inhibit the formation of biofilms and eradicate established ones.

The fluorinated benzimidazole derivative TFBZ, in addition to its bactericidal effects, exhibits potent biofilm eradication properties against MRSA. nih.gov Another study identified a novel benzimidazole molecule, 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1), which effectively inhibits biofilm formation across a wide range of bacterial pathogens, including Vibrio cholerae, Pseudomonas aeruginosa, and MRSA. nih.gov Notably, ABC-1 functions at nanomolar concentrations and does not inhibit bacterial growth, suggesting a specific anti-biofilm mechanism. nih.gov It was shown to be effective on various surfaces, including polystyrene and glass. nih.gov Similarly, certain benzimidazole-triazole hybrids have displayed good activity against C. albicans biofilms. nih.gov

Anticancer and Cytotoxic Potentials

The benzimidazole scaffold is considered a privileged structure in drug discovery and has been extensively explored for developing anticancer agents. researchgate.netnih.gov Derivatives featuring trifluoromethyl groups are of particular interest due to their enhanced cytotoxic activities against various human cancer cell lines. nveo.org

In Vitro Activity Against Various Human Cancer Cell Lines (e.g., Leukemia, Breast, Lung, Ovarian, Colon, Prostate, Melanoma)

Derivatives of 2,5-bis(trifluoromethyl)benzimidazole have demonstrated significant cytotoxic potential across a broad spectrum of human cancers.

Leukemia: A potent topoisomerase inhibitor derived from 2,5-disubstituted benzimidazoles, known as MH1, has been shown to be effective in leukemia cells (Molt4). nih.gov

Breast Cancer: Novel bis-benzimidazole derivatives have exhibited significant cytotoxic activity against breast carcinoma cell lines such as MDA-MB-453 and MCF-7. researchgate.netscholarsresearchlibrary.com One derivative, compound 5a, was found to reduce the viability of breast cancer cells in a dose-dependent manner. nih.gov Other derivatives have shown IC₅₀ values as low as 8.70 µM against HeLa (cervical) and 9.39 µM against MCF-7 (breast) cells. nih.gov

Lung Cancer: Cytotoxicity has been observed against human lung cancer cell lines NCI-H522 and NCI-H23. researchgate.netscholarsresearchlibrary.com A benzimidazole derivative, se-182, showed potent cytotoxic action against the A549 lung carcinoma cell line with an IC₅₀ value of 15.80 µM. jksus.org

Ovarian Cancer: Benzimidazole-based derivatives have been screened for cytotoxicity against ovarian cancer cell lines like SKOV3, with some compounds showing high activity. mdpi.comnih.gov

Colon Cancer: A benzimidazole derivative demonstrated cytotoxicity against the DLD-1 colorectal adenocarcinoma cell line with an IC₅₀ value of 41.97 µM. jksus.org

Prostate Cancer: A bromo-derivative of benzimidazole (compound 5) showed significant cytotoxic activity against the DU-145 prostate cancer cell line with an IC₅₀ value of 10.2 ± 1.4 µg/mL. nih.gov

Liver Cancer: The benzimidazole derivative se-182 was highly effective against the HepG2 liver carcinoma cell line, with an IC₅₀ of 15.58 µM, which was more potent than the reference drug cisplatin (B142131) in that study. jksus.org

Derivative Name/CodeCancer Cell LineCancer TypeCytotoxicity (IC₅₀)Source
Compound 9g NCI-H522Lung50.48 µg/ml scholarsresearchlibrary.com
NCI-H23Lung51.45 µg/ml scholarsresearchlibrary.com
Compound 9i NCI-H522Lung47.41 µg/ml scholarsresearchlibrary.com
NCI-H23Lung45.22 µg/ml scholarsresearchlibrary.com
Compound 9c MDA-MB-453Breast55.89 µg/ml scholarsresearchlibrary.com
MCF-7Breast52.09 µg/ml scholarsresearchlibrary.com
Compound 3 MCF-7Breast22.41 µM jksus.org
HepG2Liver25.14 µM jksus.org
DLD-1Colorectal41.97 µM jksus.org
se-182 A549Lung15.80 µM jksus.org
HepG2Liver15.58 µM jksus.org
Compound 5 (bromo-derivative) MCF-7Breast17.8 ± 0.24 µg/mL nih.gov
DU-145Prostate10.2 ± 1.4 µg/mL nih.gov
Compound 5g HeLaCervical8.70 µM nih.gov
MCF-7Breast9.39 µM nih.gov
HepG-2Liver13.59 µM nih.gov
HCT-116Colon18.67 µM nih.gov

Apoptosis Induction and Cell Cycle Perturbation

The anticancer effects of 2,5-bis(trifluoromethyl)benzimidazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle. mdpi.comnih.gov

Several studies have demonstrated that these compounds can arrest the cell cycle at different phases. For instance, treatment of glioblastoma cells with benzimidazoles led to cell cycle arrest at the G2/M phase. nih.gov In another study, a derivative, compound 5, also caused a significant increase in the cell population in the G2/M phase in various cancer cells. nih.gov Other derivatives have been shown to induce G1/S arrest in lung and breast cancer cells and S phase arrest in ovarian cancer cells. mdpi.com A benzimidazole derivative known as 5a was reported to cause G1-phase cell cycle arrest in breast cancer cells. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. They can trigger apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways. nih.gov For example, a novel benzimidazole derivative, 5a, was found to potently induce apoptosis in breast cancer cells. nih.gov Similarly, other synthesized derivatives caused a significant increase in the percentage of late apoptotic cells in a concentration-dependent manner. nih.govnih.gov The mechanism can involve the inhibition of anti-apoptotic proteins like Bcl-2 or the targeting of key signaling pathways such as those involving EGFR and HER2. nih.govnih.gov The compound TJ08, a 1,2,5-trisubstituted benzimidazole, efficiently induces G1/S phase arrest and promotes apoptosis in various cancer cells. acs.org

Microtubule Dynamics Inhibition

Benzimidazole compounds are well-known for their mechanism of action involving the inhibition of microtubule polymerization. nih.gov These agents typically target β-tubulin, a subunit of the tubulin dimer, preventing its assembly into microtubules, which are crucial for cell structure, transport, and division. nih.gov This disruption of microtubule dynamics is the basis for the antifungal, antiparasitic, and even anticancer properties of many benzimidazole derivatives. nih.govresearchgate.net For instance, albendazole (B1665689), a widely used benzimidazole anthelmintic, is thought to act by targeting parasite tubulin polymerization. nih.gov

However, in a study investigating a series of 2-(Trifluoromethyl)benzimidazole (B189241) derivatives, the tested compounds, including the parent scaffold, did not show any inhibitory effect on tubulin polymerization. researchgate.net This suggests that while many benzimidazoles exert their effects through microtubule disruption, this specific subclass may possess alternative mechanisms of action for its observed biological activities.

Antiprotozoal and Antimalarial Applications

Research has demonstrated the significant in vitro efficacy of 2,5-bis(trifluoromethyl)benzimidazole against protozoal parasites. A study evaluating a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives found that the analogue with trifluoromethyl groups at both the 2 and 5 positions, identified as 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, exhibited potent activity. nih.gov It displayed inhibitory concentrations (IC50) of less than 1 µM against both Giardia intestinalis and Trichomonas vaginalis. nih.gov Notably, its potency against T. vaginalis was 14 times greater than that of the standard drug, albendazole. nih.gov Other studies have also confirmed that halogenated benzimidazoles substituted at the 2-position with a trifluoromethyl group show remarkable antiprotozoal activity against G. intestinalis and T. vaginalis. nih.govmdpi.com

Table 1: In Vitro Antiprotozoal Activity of 2,5-bis(trifluoromethyl)benzimidazole

ParasiteCompoundIC50 (µM)ComparisonReference
Giardia intestinalis2,5(6)-bis(trifluoromethyl)-1H-benzimidazole< 1- nih.gov
Trichomonas vaginalis2,5(6)-bis(trifluoromethyl)-1H-benzimidazole< 114x more active than Albendazole nih.gov

IC50: Half-maximal inhibitory concentration. Data sourced from a study by G. R. Yepez-Mulia, L. et al. (2001).

The same compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, has also been assessed for its antimalarial properties. It demonstrated moderate activity against the W2 (chloroquine-resistant) and D6 (chloroquine-sensitive) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov The IC50 values were recorded at 5.98 µM and 6.12 µM for the W2 and D6 strains, respectively. nih.gov While many benzimidazole-based agents have been reported in the literature as having antimalarial properties, this finding highlights the potential of the bis(trifluoromethyl) substitution pattern in developing new leads against malaria. nih.govup.ac.za

Table 2: In Vitro Antimalarial Activity of 2,5-bis(trifluoromethyl)benzimidazole

P. falciparum StrainCompoundIC50 (µM)Reference
W2 (Chloroquine-resistant)2,5(6)-bis(trifluoromethyl)-1H-benzimidazole5.98 nih.gov
D6 (Chloroquine-sensitive)2,5(6)-bis(trifluoromethyl)-1H-benzimidazole6.12 nih.gov

IC50: Half-maximal inhibitory concentration. Data sourced from a study by G. R. Yepez-Mulia, L. et al. (2001).

Anti-inflammatory and Analgesic Properties

The benzimidazole scaffold is widely recognized for its anti-inflammatory and analgesic potential. banglajol.infonih.gov Derivatives of benzimidazole have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and specific cytokines. nih.gov Similarly, various benzimidazole derivatives have demonstrated significant analgesic effects in animal models. banglajol.infomdpi.com While the broader class of benzimidazoles shows promise in this area, specific research findings on the anti-inflammatory and analgesic properties of 2,5-bis(trifluoromethyl)benzimidazole are not extensively documented in the reviewed literature.

Antiviral Spectrum of Activity

The antiviral potential of benzimidazole derivatives has been a subject of considerable research. In a broad screening of a library containing eighty-six different benzimidazole compounds against a panel of viruses, several scaffolds were identified as promising. nih.gov Notably, 2-trifluoromethylbenzimidazole was highlighted as a molecular scaffold associated with interesting activity levels against Coxsackie B5 virus (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sindbis virus (Sb-1). nih.gov This suggests that the 2-trifluoromethylbenzimidazole core structure is a valid starting point for developing more potent antiviral agents. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, Cyclin-Dependent Kinases (CDK2))

The benzimidazole scaffold has gained significant attention as a promising inhibitor of various protein kinases, which are crucial targets in cancer therapy. nih.gov Benzimidazole-based compounds have been designed to target a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and various receptor tyrosine kinases. nih.gov

CDKs, in particular, are essential for regulating the cell cycle, and their overexpression is linked to abnormal cell proliferation in cancer. google.com Inhibitors of CDK2, such as those based on the benzimidazole structure, are of great interest. nih.govgoogle.com While numerous studies focus on developing benzimidazole derivatives as potent protein kinase inhibitors, specific data detailing the inhibitory activity of 2,5-bis(trifluoromethyl)benzimidazole against protein kinases or CDK2 were not found in the reviewed sources. nih.govresearchgate.net Research has also explored benzimidazole derivatives as inhibitors of other enzymes, such as glyoxalase I, which is implicated in cancer cell survival. johnshopkins.edu

Other Therapeutic Potentials

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This section explores the therapeutic potential of 2,5-bis(trifluoromethyl)benzimidazole in several key areas, including its antidiabetic, antioxidant, antihypertensive, anthelmintic, anti-HIV, antitubercular, and anti-ulcer properties. While research on this specific compound is limited in some of these domains, the broader class of benzimidazoles has shown significant promise.

Antidiabetic, Antioxidant, and Antihypertensive Potentials

Currently, there is a lack of specific research data on the antidiabetic, antioxidant, and antihypertensive activities of 2,5-bis(trifluoromethyl)benzimidazole. However, the general class of benzimidazole derivatives has been investigated for these therapeutic applications. Substituted benzimidazoles are recognized for their potential to exhibit a range of biological activities, including antidiabetic, antioxidant, and antihypertensive effects drugbank.com.

Table 1: Research Data on Antidiabetic, Antioxidant, and Antihypertensive Activities of 2,5-bis(trifluoromethyl)benzimidazole

Therapeutic PotentialResearch Findings for 2,5-bis(trifluoromethyl)benzimidazole
AntidiabeticNo specific data available in the reviewed literature.
AntioxidantNo specific data available in the reviewed literature.
AntihypertensiveNo specific data available in the reviewed literature.

Anthelmintic and Antiprotozoal Activities

The benzimidazole class of compounds is well-established for its anthelmintic properties, with drugs like albendazole and mebendazole (B1676124) being mainstays in treatment. nih.gov Research has also delved into the potential of fluorinated benzimidazoles.

Specifically, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole has been evaluated for its antiprotozoal activity. In one study, it was tested against Trichomonas vaginalis and demonstrated notable potency, being 14 times more active than the standard drug albendazole. nih.gov The same compound also exhibited moderate antimalarial activity against the W2 and D6 strains of Plasmodium falciparum. nih.gov A patent also lists 7-nitro-2,5-bis(trifluoromethyl)benzimidazole calcium salt as a compound for controlling animal parasites. derangedphysiology.com

Table 2: In Vitro Antiprotozoal and Antimalarial Activity of 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole

OrganismStrainIC50 (µM)Reference
Trichomonas vaginalisSignificantly more potent than albendazole nih.gov
Plasmodium falciparumW25.98 nih.gov
Plasmodium falciparumD66.12 nih.gov

Anti-HIV Activity

The development of novel anti-HIV agents is a critical area of research. Benzimidazole derivatives have been identified as a promising scaffold for the development of inhibitors of HIV-1 replication. nih.govresearchgate.net Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). gnu-darwin.org While the trifluoromethyl moiety has been incorporated into some anti-HIV benzimidazole derivatives, specific research on the anti-HIV activity of 2,5-bis(trifluoromethyl)benzimidazole is not currently available in the reviewed literature. gnu-darwin.org

Table 3: Research Data on the Anti-HIV Activity of 2,5-bis(trifluoromethyl)benzimidazole

ActivityResearch Findings for 2,5-bis(trifluoromethyl)benzimidazole
Anti-HIVNo specific data available in the reviewed literature.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and new therapeutic agents are urgently needed. Benzimidazole derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.gov Research has shown that 2,5-disubstituted and 2,5,6-trisubstituted benzimidazoles can exhibit potent antimycobacterial activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net The substitution pattern on the benzimidazole ring is crucial for activity. nih.gov However, specific studies on the antitubercular properties of 2,5-bis(trifluoromethyl)benzimidazole are not found in the currently reviewed scientific literature.

Table 4: Research Data on the Antitubercular Activity of 2,5-bis(trifluoromethyl)benzimidazole

ActivityResearch Findings for 2,5-bis(trifluoromethyl)benzimidazole
AntitubercularNo specific data available in the reviewed literature.

Anti-ulcer Potential

Benzimidazole derivatives are a cornerstone in the treatment of acid-related gastrointestinal disorders. nih.gov They primarily act as proton pump inhibitors (PPIs), which block the gastric H+/K+ ATPase, the enzyme responsible for gastric acid secretion. nih.govnih.gov This class of drugs includes well-known medications like omeprazole (B731) and lansoprazole. nih.gov While the benzimidazole scaffold is central to these drugs, there is no specific information in the reviewed literature on the anti-ulcer or proton pump inhibitory activity of 2,5-bis(trifluoromethyl)benzimidazole.

Table 5: Research Data on the Anti-ulcer Activity of 2,5-bis(trifluoromethyl)benzimidazole

ActivityResearch Findings for 2,5-bis(trifluoromethyl)benzimidazole
Anti-ulcerNo specific data available in the reviewed literature.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Binding Interactions

Currently, there is a lack of specific research data for 2,5-bis(trifluoromethyl)benzimidazole in the following areas:

DNA Binding and Intercalation Mechanisms

No studies were found that specifically detail the DNA binding or intercalation properties of 2,5-bis(trifluoromethyl)benzimidazole. While many bis-benzimidazole derivatives are known to be minor groove binders, this has not been experimentally confirmed for this specific compound. nih.govesisresearch.orgnih.gov

Inhibition of Key Enzymatic Pathways (e.g., Topoisomerases, Tubulin Polymerization)

The inhibitory activity of 2,5-bis(trifluoromethyl)benzimidazole against key enzymes such as topoisomerases or its effect on tubulin polymerization has not been reported. The benzimidazole (B57391) scaffold is common in compounds that do inhibit these targets, but substitution patterns are critical for activity, and specific data for the 2,5-bis(trifluoromethyl) variant is absent. nih.govnih.govmdpi.comnih.gov

Specific Receptor Interactions and Ligand Binding

There is no available information on whether 2,5-bis(trifluoromethyl)benzimidazole interacts with specific cellular receptors. Studies on other benzimidazole derivatives have shown interactions with receptors like the serotonin (B10506) 5-HT3 receptor or the epidermal growth factor receptor (EGFR), but these findings cannot be extrapolated to the title compound without direct evidence. nih.govnih.govresearchgate.net

Cellular Pathway Modulation

The effects of 2,5-bis(trifluoromethyl)benzimidazole on cellular signaling pathways remain uninvestigated.

Induction of Programmed Cell Death (Apoptosis, Necrosis)

The capacity of 2,5-bis(trifluoromethyl)benzimidazole to induce programmed cell death, such as apoptosis or necrosis, in cancer cells has not been documented. Many other substituted benzimidazoles are known to trigger apoptosis through various cellular mechanisms, including mitochondrial dysfunction. nih.govnih.govacs.org

Inhibition of Cellular Proliferation and Migration Processes

While its antiprotozoal activity implies it inhibits the proliferation of those specific organisms, there is no data on the effect of 2,5-bis(trifluoromethyl)benzimidazole on the proliferation or migration of human cancer cells. nih.gov Research on other benzimidazoles has demonstrated potent anti-proliferative and anti-migration effects in various cancer models. nih.govwaocp.org

Immunomodulatory Effects

The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including significant anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.net The nature and position of substituents on the benzimidazole ring system play a crucial role in defining the specific immunological and anti-inflammatory profile of each derivative. nih.govnih.gov

Research on various benzimidazole derivatives has demonstrated their ability to modulate the immune response through several mechanisms:

Inhibition of Pro-inflammatory Mediators: Many benzimidazole compounds exert their anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov For instance, certain 2-substituted benzimidazoles have shown potent COX-2 inhibitory activity. nih.gov

Cytokine Modulation: Some benzimidazole derivatives have been found to suppress the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). nih.gov For example, a 1-substituted pyrimidin-2-yl benzimidazole demonstrated potent inhibition of IL-2 production. nih.gov

Kinase Inhibition: A notable mechanism for the immunomodulatory activity of benzimidazoles is the inhibition of various protein kinases that are critical for immune cell signaling and proliferation. nih.govnih.gov Lymphocyte-specific kinase (Lck), a key enzyme in T-cell activation, has been identified as a target for certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov

Neutrophil Function Modulation: A study on substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed an interesting anti-inflammatory profile. These compounds were found to inhibit the release of lysosomal enzymes from neutrophils, suggesting that their anti-inflammatory action may be mediated, at least in part, by an effect on neutrophil function. nih.gov This is particularly relevant given the trifluoromethyl groups in the subject compound.

In Silico Approaches to Mechanism of Action Elucidation

In the absence of extensive experimental data, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for predicting the biological activities and elucidating the potential mechanisms of action of novel compounds. ijpsjournal.complantarchives.org For the benzimidazole class of compounds, these computational approaches have been widely used to identify potential biological targets and to understand the structural features that govern their activity. researchgate.netijpsjournal.comijpsr.comymerdigital.com

Molecular Docking for Target Identification:

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information can help in identifying potential biological targets and in understanding the molecular basis of the ligand's activity. For benzimidazole derivatives, docking studies have been performed against a variety of targets to explore their therapeutic potential, including:

Kinases: As mentioned, kinases are important targets for immunomodulatory drugs. Docking studies of benzimidazole derivatives have been conducted on various kinases, such as epidermal growth factor receptor (EGFR) and protein kinase B (Akt), to assess their inhibitory potential. nih.govmdpi.com

Cyclooxygenase (COX) Enzymes: To investigate their anti-inflammatory mechanism, benzimidazole derivatives have been docked into the active sites of COX-1 and COX-2 enzymes. plantarchives.org These studies help in understanding the structural requirements for selective COX inhibition.

Other Immune-Related Targets: Docking studies have also explored the interaction of benzimidazoles with other targets relevant to the immune response, such as β-catenin and various receptors involved in cell signaling. ijpsjournal.com

For "Benzimidazole, 2,5-bis(trifluoromethyl)-", molecular docking could be a powerful first step to screen for potential interactions with a wide array of immune-related proteins. The results of such studies could generate hypotheses about its mechanism of action and guide future experimental validation. The presence of two trifluoromethyl groups would be a key feature to consider in these simulations, as they can participate in specific interactions, such as halogen bonds and hydrophobic interactions, which can significantly influence binding affinity and selectivity.

Interactive Data Table: In Silico Studies of Benzimidazole Derivatives

Compound ClassTarget ProteinIn Silico MethodKey Findings
2-Substituted BenzimidazolesCyclooxygenase (COX)Molecular DockingIdentification of key interactions for COX-1/COX-2 inhibition. plantarchives.org
Pyrimido[1,2-a]benzimidazolesLymphocyte-specific kinase (Lck)SAR AnalysisSmall group substitutions at specific positions led to a loss of inhibitory effect. nih.gov
General Benzimidazole DerivativesVarious ReceptorsDocking StudiesPrediction of binding affinities and potential as inhibitors. ijpsr.com
Fluorinated Benzimidazole DerivativesFtsZ protein (Tuberculosis)Molecular DockingGood binding energy, suggesting potential as FtsZ inhibitors. researchgate.net

Advanced Applications and Future Research Directions

Lead Compound Identification and Optimization in Drug Discovery

The benzimidazole (B57391) nucleus is a well-established pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutic agents. The substitution of this nucleus with trifluoromethyl groups is a key strategy in modern drug discovery. The introduction of N-trifluoromethyl groups, for instance, can enhance metabolic stability and cell membrane permeability. researchgate.net

While research on the 2,5-bis(trifluoromethyl) variant is specific, studies on closely related analogues provide a clear blueprint for its potential. For example, in the search for novel cancer therapies, a 2-(trifluoromethyl)benzimidazole (B189241) derivative, designated FA-S, was identified as a new inducer of ferroptosis, a form of programmed cell death. nih.gov Through a process of lead optimization, where the initial compound's structure is systematically modified to improve its properties, a more potent analogue, FA16, was synthesized. nih.gov This new compound exhibited single-digit micromolar activity and, crucially, possessed a more favorable metabolic stability than the classic ferroptosis inducer, erastin, making it suitable for in vivo studies. nih.gov FA16 demonstrated significant tumor growth inhibition in a HepG2 xenograft model by inducing ferroptosis, identifying it as a promising lead for treating hepatocellular carcinoma. nih.gov

This process highlights the value of the trifluoromethyl-benzimidazole scaffold. The initial "hit" or "lead" compound maintains desirable physicochemical properties that adhere to drug-likeness guidelines, which can then be refined to enhance activity and stability. publications.gc.ca The substitution of the benzimidazole nucleus is a critical synthetic strategy, with derivatives showing potential as anticancer agents through various mechanisms, including DNA binding and the inhibition of protein kinases or tubulin. cymitquimica.com

Table 1: Optimization of 2-(Trifluoromethyl)benzimidazole Derivatives as Ferroptosis Inducers nih.gov
CompoundDescriptionKey Finding
FA-SInitial lead compound, a 2-(trifluoromethyl)benzimidazole derivative.Discovered through phenotypic screening as a new ferroptosis inducer.
FA16Optimized analogue of FA-S.Showed single-digit micromolar activity and improved metabolic stability suitable for in vivo studies.
ErastinClassic system Xc- inhibitor (ferroptosis inducer).Used as a comparator; FA16 showed more favorable metabolic stability.

Potential Contributions to Agrochemical Development

The robust chemical nature of trifluoromethylated benzimidazoles also makes them attractive candidates for agrochemical applications. Research indicates that compounds like 2,6-Bis(trifluoromethyl)-1H-benzimidazole are utilized in the research and development of agrochemicals due to their potential biological activity. cymitquimica.com The presence of trifluoromethyl groups can enhance the efficacy of pesticides and herbicides. chemimpex.com

For example, 5-Amino-2-(trifluoromethyl)benzimidazole dihydrochloride, a related compound, is explicitly used in formulating agrochemicals to improve the performance of pesticides and herbicides, ultimately aiding in the enhancement of crop yields. chemimpex.com The trifluoromethyl group is a key feature in several existing agrochemicals. The herbicide Trifluralin, for instance, is a dinitroaniline compound containing a trifluoromethyl group. nih.gov Studies on its environmental degradation have identified metabolites such as 2-ethyl-7-nitro-5-trifluoromethyl benzimidazole, demonstrating the stability and persistence of the trifluoromethyl benzimidazole core in relevant applications. publications.gc.ca These examples underscore the potential for 2,5-bis(trifluoromethyl)benzimidazole itself to serve as a foundational structure for developing new, effective agrochemicals.

Integration into Materials Science and Engineering

The strong electron-withdrawing properties and stability conferred by the trifluoromethyl groups make 2,5-bis(trifluoromethyl)benzimidazole and its derivatives highly suitable for advanced materials. cymitquimica.com

A significant challenge in the commercialization of perovskite solar cells (PSCs) is the presence of defects in perovskite films, which hampers performance and stability. researchgate.netresearchgate.netbenicewiczgroup.com Research has shown that using a closely related compound, 2-(trifluoromethyl)benzimidazole (TFMBI), as a multifunctional additive can significantly mitigate these issues. acs.org

Based on the principle of Lewis acid/base coordination, the TFMBI molecule can cooperatively passivate surface defects, which inhibits the non-radiative recombination of charge carriers. acs.org Simultaneously, the hydrophobic trifluoromethyl (-CF3) groups orient themselves at the surface, creating a barrier against moisture and oxygen and thereby improving the environmental stability of the solar cell. acs.org This dual action leads to a remarkable enhancement in device performance. PSCs modified with TFMBI achieved a power conversion efficiency (PCE) of 23.16%, a significant increase from the 20.62% of the unmodified device. acs.org Furthermore, the stability was greatly improved, with unencapsulated devices retaining over 90% of their initial PCE after 60 days in ambient air. acs.org

Table 2: Performance of Perovskite Solar Cells with and without TFMBI Additive acs.org
Device TypePower Conversion Efficiency (PCE)Stability (PCE Retention after 60 days)
Pristine (Control)20.62%Not Reported
TFMBI-Modified23.16%90.32%

High-temperature PEMFCs (HT-PEMFCs), which operate between 120°C and 200°C, offer advantages over low-temperature systems, including tolerance to fuel impurities. researchgate.net Polybenzimidazole (PBI) membranes doped with phosphoric acid are the most successful materials for these applications. dtu.dk The incorporation of fluorine into the PBI polymer backbone is a key strategy for improving membrane properties.

Beyond energy applications, trifluoromethylated benzimidazoles exhibit unique electronic properties suitable for other advanced materials. Research into trifluoromethyl benzimidazole (TFMBI) crystals has revealed anti-ferroelectric properties. wayne.edu Ferroelectric materials can switch their electrical polarity under an external electric field, a property valuable for data storage (e.g., RAM) and other technologies. wayne.edu The anti-ferroelectric nature of TFMBI is attributed to the high dipole moment of the imidazole (B134444) ring and the specific intermolecular hydrogen bonding interactions that form an anti-parallel arrangement of molecules. wayne.edu This positions such compounds as subjects of interest for developing new electronic components. Various fluorinated benzimidazoles are now categorized as "Fluorinated Organic Electronics Materials," indicating a growing interest in their potential for a range of electronic applications. alfa-chemistry.com

Translational Challenges and Opportunities for 2,5-bis(trifluoromethyl)benzimidazole Research

Translating promising laboratory findings into real-world applications involves navigating significant challenges while capitalizing on unique opportunities.

In drug discovery , a primary challenge is bridging the gap between in vitro potency and in vivo efficacy. An opportunity lies in the design of compounds like the ferroptosis inducer FA16, which was specifically optimized for metabolic stability, a key requirement for successful in vivo application. nih.gov The benzimidazole scaffold provides a versatile platform for creating diverse chemical libraries to tackle issues like drug resistance. cymitquimica.com

In agrochemicals , a major challenge is ensuring environmental safety and understanding the persistence and degradation pathways of new compounds. publications.gc.ca The opportunity for 2,5-bis(trifluoromethyl)benzimidazole lies in leveraging its stable core to develop more potent and selective herbicides or pesticides, potentially reducing the total volume of chemicals needed for crop protection. cymitquimica.comchemimpex.com

In materials science , the opportunities are vast. For perovskite solar cells, the demonstrated improvement in both efficiency and long-term stability presents a clear path toward commercial viability. acs.org For PEMFCs, the development of fluorinated PBI membranes offers a solution to the critical challenges of high-temperature operation and phosphoric acid leaching. nih.govbenicewiczgroup.com A key translational challenge is scaling up the synthesis of these specialized polymers and integrating them into commercially viable membrane electrode assemblies (MEAs). The unique anti-ferroelectric properties of TFMBI open new research avenues in organic electronics, though translating this into functional devices requires overcoming challenges in crystal growth, material processing, and device fabrication. wayne.edu

Emerging Research Avenues and Interdisciplinary Collaborations

The unique structural and electronic properties of benzimidazole, 2,5-bis(trifluoromethyl)- imparted by the fusion of a benzene (B151609) ring with an imidazole ring, and particularly the presence of two electron-withdrawing trifluoromethyl (-CF₃) groups, position it as a molecule of significant interest for future research and development. These emerging avenues of investigation are increasingly situated at the intersection of traditional scientific disciplines, necessitating collaborative efforts to fully unlock the potential of this and related compounds.

Advanced Functional Materials

A significant emerging research direction for trifluoromethyl-substituted benzimidazoles lies in the field of materials science, particularly for advanced electronic applications. Research into related compounds, such as 2-(trifluoromethyl)benzimidazole, has shown their potential as multifunctional additives in perovskite solar cells (PSCs). acs.org The trifluoromethyl group is known for its hydrophobicity, which can be leveraged to create a moisture-oxygen barrier on the surface of sensitive materials, thereby enhancing their environmental stability. acs.org

The introduction of such additives can passivate surface defects and inhibit non-radiative recombination of charge carriers, which are critical factors for improving the efficiency and lifespan of solar cells. acs.org This opens a promising research avenue for 2,5-bis(trifluoromethyl)benzimidazole. The presence of a second -CF₃ group at the 5-position could potentially amplify these protective and efficiency-enhancing properties.

Interdisciplinary collaboration is paramount in this area. The design and synthesis of these molecules fall within the domain of organic chemistry . However, their application and characterization in devices like solar cells require close collaboration with materials scientists , physicists , and engineers who can fabricate, test, and model the performance of these advanced materials.

Research AreaPotential Application of 2,5-bis(trifluoromethyl)benzimidazoleKey Properties Conferred by -CF₃ GroupsRequired Collaborations
Perovskite Solar Cells Surface passivator and stability enhancerHydrophobicity, defect passivation, moisture resistance acs.orgOrganic Chemistry, Materials Science, Physics
Organic Electronics Component in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs)Electron-withdrawing nature, thermal stabilityChemistry, Electrical Engineering

Medicinal Chemistry and Targeted Therapeutics

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. nih.gov Emerging research is focused on developing highly targeted therapies, including novel anticancer agents that can overcome challenges like multidrug resistance (MDR). nih.gov Studies on 1,2,5-trisubstituted benzimidazole derivatives have shown their potential to act as cytotoxic agents and inhibitors of ABCB1 (P-glycoprotein), a key transporter involved in drug efflux from cancer cells. nih.gov

This suggests a promising future research direction for 2,5-bis(trifluoromethyl)benzimidazole in oncology. The trifluoromethyl groups can significantly enhance properties such as metabolic stability and membrane permeability, which are crucial for drug efficacy. The development of derivatives based on this scaffold could lead to new agents for combination therapies, potentially re-sensitizing resistant tumors to existing chemotherapeutics. nih.gov

Furthermore, the antiparasitic activity of related compounds like 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole highlights the potential of this chemical class in combating infectious diseases. researchgate.net

This research is inherently interdisciplinary, requiring synergistic efforts between:

Medicinal Chemists for the design and synthesis of novel derivatives.

Molecular Biologists and Pharmacologists to evaluate the biological activity, determine mechanisms of action, and study drug metabolism and pharmacokinetics.

Oncologists and Parasitologists to guide the research towards clinically relevant targets and to conduct preclinical and clinical studies.

Therapeutic TargetInvestigated Benzimidazole DerivativeKey Findings & Future Direction
Cancer (Multidrug Resistance) 1,2,5-trisubstituted benzimidazolesInhibition of ABCB1 transporter, synergistic effects with existing drugs. nih.gov
Parasitic Infections 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazolePotent antiprotozoal activity. researchgate.net
Viral Infections 2-(Trifluoromethyl)benzimidazole derivativesShowed activity against various viruses in early studies. nih.gov

Next-Generation Agrochemicals

Historically, 2-trifluoromethylbenzimidazoles were identified as a class of herbicidal compounds. nih.gov While early-generation compounds may have fallen out of use, this foundational research provides a starting point for developing next-generation agrochemicals. Modern research can focus on creating derivatives of 2,5-bis(trifluoromethyl)benzimidazole with improved selectivity, lower environmental persistence, and novel modes of action to combat herbicide-resistant weeds. The collaboration between synthetic chemists and plant biologists is essential for the rational design and evaluation of such compounds.

The exploration of these emerging avenues—from renewable energy to precision medicine—underscores the versatility of the 2,5-bis(trifluoromethyl)benzimidazole scaffold. The success of these future research endeavors will be heavily dependent on fostering strong, interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied science.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,5-bis(trifluoromethyl)benzimidazole derivatives, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of trifluoromethyl-substituted benzimidazoles typically involves cyclocondensation of 1,2-phenylenediamine derivatives with trifluoromethyl-containing aldehydes or acids. For example, catalytic methods using Cu(I)/TMEDA systems enable cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines under oxidative conditions (Scheme 57, ). Key optimization strategies include:

  • Catalyst selection: Ligands like TMEDA improve reaction yields by stabilizing intermediates.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
  • Temperature control: Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation.
    Refer to Zhang et al. (2020) for ligand-dependent catalytic efficiency and Wu et al. for oxidative coupling protocols .

Q. How should researchers characterize the purity and structural integrity of 2,5-bis(trifluoromethyl)benzimidazole derivatives?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

  • NMR analysis: 19F^{19}\text{F} NMR is essential to confirm trifluoromethyl group incorporation (δ ≈ -60 to -70 ppm).
  • HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass detection to verify molecular ions ([M+H]+^+) and purity (>95%) .
  • Elemental analysis: Match experimental C/H/N/F percentages with theoretical values (e.g., C8_8H3_3Cl2_2F3_3N2_2 requires C 37.68%, H 1.18%, F 22.35%) .

Q. What safety protocols are recommended for handling 2,5-bis(trifluoromethyl)benzimidazole derivatives in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Ventilation: Local exhaust ventilation is mandatory to mitigate inhalation risks (irritation to nose/throat) .
  • Spill management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Medical preparedness: Maintain access to emergency eyewash stations and poison control contacts (e.g., Chemtrec: 1-800-424-9300) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzimidazole synthesis?

Methodological Answer: Discrepancies in catalytic yields often arise from subtle variations in reaction conditions:

  • Parameter screening: Systematically test variables (e.g., ligand ratio, solvent polarity, temperature) using design-of-experiment (DoE) approaches.
  • Mechanistic studies: Employ DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination in Cu-catalyzed reactions) .
  • In situ monitoring: Use techniques like ReactIR to track intermediate formation and catalyst turnover .

Q. What strategies mitigate liver toxicity risks associated with chronic exposure to 2,5-bis(trifluoromethyl)benzimidazole derivatives?

Methodological Answer:

  • Toxicokinetic profiling: Conduct in vitro assays (e.g., HepG2 cell viability studies) to quantify hepatotoxicity thresholds (IC50_{50} values) .
  • Structural modification: Introduce polar substituents (e.g., hydroxyl groups) to reduce logP values and enhance metabolic clearance .
  • Exposure monitoring: Implement workplace air sampling and biomonitoring (e.g., liver enzyme assays in serum) for early detection .

Q. How do trifluoromethyl groups influence the thermal stability and mechanical properties of polyimide materials incorporating benzimidazole units?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Trifluoromethyl groups increase thermal stability (Td,5%_{d,5\%} > 400°C) due to strong C-F bonds and reduced chain mobility .
  • Dynamic mechanical analysis (DMA): Fluorinated benzimidazole-polyimides exhibit higher storage moduli (E’ > 3 GPa) and glass transition temperatures (Tg_g > 300°C) compared to non-fluorinated analogs .
  • X-ray diffraction (XRD): Analyze crystallinity changes induced by CF3_3 steric effects .

Q. What analytical methods are effective in quantifying trace impurities in 2,5-bis(trifluoromethyl)benzimidazole derivatives?

Methodological Answer:

  • GC-MS with headspace sampling: Detect volatile byproducts (e.g., unreacted aldehydes) at ppm levels .
  • ICP-OES: Screen for heavy metal residues (e.g., Cu, Pd) from catalytic steps .
  • Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is employed .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported logP values for 2,5-bis(trifluoromethyl)benzimidazole derivatives?

Methodological Answer:

  • Method validation: Compare experimental logP (shake-flask vs. HPLC-derived) with computational predictions (e.g., Crippen’s fragmentation method) .
  • Solvent system calibration: Use reference standards (e.g., octanol/water partitioning) to calibrate HPLC retention times .
  • Statistical analysis: Apply Bland-Altman plots to assess inter-laboratory variability in logP measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.